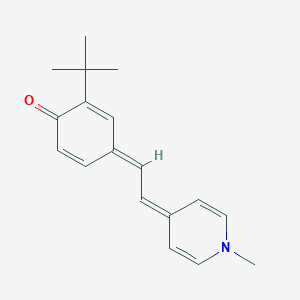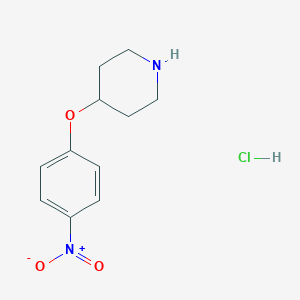
N6-丙基-4,5,6,7-四氢-1,3-苯并噻唑-2,6-二胺
描述
The compound N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine is not explicitly detailed in the provided papers. However, the papers do discuss related compounds with similar structural motifs and properties. For instance, paper describes a compound with dopaminergic properties, which is a 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamine. This compound shares a similar thiazolamine structure and an alkyl group attached to a nitrogen atom, which is a common feature in the class of compounds being analyzed.
Synthesis Analysis
The synthesis of related compounds involves the attachment of an alkyl group to a nitrogen atom within a heterocyclic ring. In paper , the synthesis of 4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine is described, which may involve steps such as alkylation, cyclization, and functional group transformations to achieve the desired thiazolamine core with a propyl substituent. Although the exact synthesis of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine is not provided, similar synthetic strategies could be inferred.
Molecular Structure Analysis
The molecular structure of compounds in this class typically includes a heterocyclic ring system with nitrogen atoms, as seen in the thiazolamine structure mentioned in paper . The presence of a propyl group and the specific arrangement of nitrogen atoms within the ring system are crucial for the biological activity of these compounds. The molecular structure is likely to influence the pharmacological properties by affecting the compound's ability to interact with biological targets such as dopamine receptors.
Chemical Reactions Analysis
The chemical reactions involving compounds like N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine would be centered around their reactivity with biological systems. As indicated in paper , the dopaminergic activity suggests that these compounds can interact with dopamine receptors, potentially leading to various central nervous system effects. The specific chemical reactions would depend on the functional groups present in the molecule and their interaction with the biological environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their solubility, stability, and reactivity. In paper , the dopaminergic properties suggest that the compound is bioactive and can cross the blood-brain barrier, which implies certain solubility and lipophilicity characteristics. The stability of the compound would be influenced by the presence of the thiazolamine ring and the saturation level of the six-membered ring. The reactivity would be determined by the functional groups present and their ability to participate in biological interactions.
科学研究应用
神经保护潜力
- 在肌萎缩性侧索硬化症(ALS)治疗中的应用:N6-丙基-4,5,6,7-四氢-1,3-苯并噻唑-2,6-二胺,也称为KNS‐760704或地西普来乙醇,正在开发用于治疗ALS。其神经保护性质已在多个体外和体内实验中得到证明,特别是在G93A-SOD1突变小鼠模型中。该化合物的机制涉及维持线粒体功能,并显示出减少活性氧生成和减轻凋亡途径的潜力 (Gribkoff & Bozik, 2008)。
药代动力学研究
- 安全性和药代动力学:地西普来乙醇已经进行了第1期临床研究,评估其在健康成年人中的安全性、耐受性和药代动力学。研究结果表明,该药物耐受性良好,吸收迅速,并大部分以未改变的母药形式通过尿液排泄。这些研究支持进一步评估该化合物在ALS等神经退行性疾病中的治疗潜力 (Bozik等,2011)。
化学合成和稳定性
- 合成和稳定性分析:已对与N6-丙基-4,5,6,7-四氢-1,3-苯并噻唑-2,6-二胺结构相关的普拉米普来乙醇相关的药物-赋形剂相互作用降解杂质的合成、鉴定和表征进行了研究。这项研究为相关化合物的化学稳定性和降解途径提供了见解 (Al-Rifai et al., 2022)。
在缓蚀中的潜力
- 缓蚀作用:对苯并噻唑衍生物的研究,其中包括N6-丙基-4,5,6,7-四氢-1,3-苯并噻唑-2,6-二胺的结构元素,已经证明它们作为碳钢在酸性环境中的缓蚀剂的潜力。这些衍生物表现出高效率,并可能在各种工业应用中有用 (Hu et al., 2016)。
抗肿瘤活性
- 抗肿瘤性质:对苯并噻唑衍生物的研究还探讨了它们的抗肿瘤潜力。某些合成的苯并噻唑化合物已显示出对人类肿瘤细胞体外生长的显著抑制作用,表明它们作为创新的抗癌药物的潜力 (Ostapiuk等,2017)。
共聚物应用
- 在聚合物合成中的应用:苯并噻唑衍生物已被用于合成新型酰亚胺-芳基醚苯并噻唑共聚物,展示出高热稳定性和良好的机械性能等宝贵特性。这项研究突显了苯并噻唑衍生物在先进材料科学中的实用性 (Hedrick, 1992)。
属性
IUPAC Name |
6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASDKYOPVNHBLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9091527, DTXSID90274450 | |
| Record name | (+/-)-Pramipexole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9091527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
CAS RN |
104617-86-9, 104678-86-6 | |
| Record name | 4,5,6,7-Tetrahydro-N6-propyl-2,6-benzothiazolediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104617-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+/-)-Pramipexole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9091527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro-N6-propyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


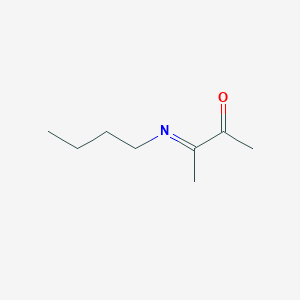

![2-Chloro-2-ethynylspiro[2.2]pentane](/img/structure/B127648.png)

![(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B127651.png)
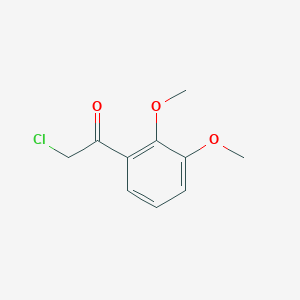
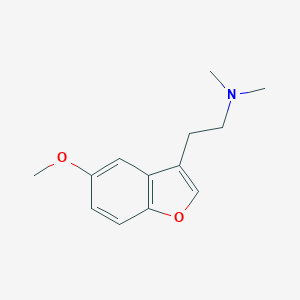
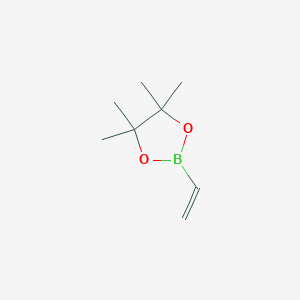
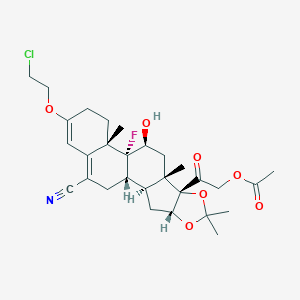
![2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene](/img/structure/B127665.png)

